2-(Benzyloxy)-6-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-5-9-15(13(14)10-16)18-11-12-6-3-2-4-7-12/h2-9H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQODCSAPOJQTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333963 | |
| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167832-66-8 | |
| Record name | 2-(benzyloxy)-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 2 Benzyloxy 6 Methoxybenzonitrile
Direct Synthetic Approaches to 2-(Benzyloxy)-6-methoxybenzonitrile
Direct synthetic strategies for this compound involve the sequential or convergent introduction of the benzyloxy, methoxy (B1213986), and nitrile functionalities onto a benzene (B151609) ring scaffold. The order of these introductions is critical to achieving the correct substitution pattern due to the directing effects of the existing groups.
Precursor Selection and Reaction Conditions for the Benzyloxy Moiety Introduction
The introduction of the benzyloxy group is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, by a phenoxide. For the synthesis of this compound, a key precursor would be a derivative of 2-hydroxy-6-methoxybenzonitrile (B8799066) or a related compound where the hydroxyl group is available for benzylation.
The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for the efficiency of the reaction.
Table 1: Reaction Conditions for Williamson Ether Synthesis
| Base | Solvent | Typical Temperature |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Room temperature to reflux |
The selection of a primary benzyl halide like benzyl chloride is optimal as it favors the SN2 mechanism and minimizes side reactions such as elimination. masterorganicchemistry.com
Methodologies for Methoxy Group Incorporation at the Benzene Ring
The methoxy group can be introduced at various stages of the synthesis, either present in the initial starting material or added to an intermediate. If starting from a dihydroxybenzonitrile, selective methylation of one hydroxyl group would be necessary. More commonly, a precursor already containing a methoxy group is utilized, such as 3-methoxyphenol.
In a scenario where the methoxy group is introduced, a common method is the reaction of a hydroxyl group with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Nitrile Group Formation Strategies in the Synthesis of this compound
The nitrile group can be introduced onto the aromatic ring through several established methods. The choice of method often depends on the nature of the precursor.
One of the most classic methods is the Sandmeyer reaction , which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.orgorganic-chemistry.orgnih.gov In the context of synthesizing this compound, this would necessitate a precursor such as 2-amino-6-benzyloxyanisole. The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the addition of the copper(I) cyanide solution. mnstate.edu
Another powerful method is palladium-catalyzed cyanation . illinois.edu This approach typically involves the cross-coupling of an aryl halide (e.g., a bromo or iodo derivative) with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand. illinois.edursc.org For instance, a precursor like 2-bromo-1-(benzyloxy)-3-methoxybenzene could be subjected to these conditions to yield the target nitrile.
A third strategy involves the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. If 2-(benzyloxy)-6-methoxybenzaldehyde (B3274670) is available, it can be converted to its aldoxime and subsequently dehydrated using various reagents to form the nitrile.
Retrosynthetic Analysis for this compound
Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. youtube.commasterorganicchemistry.compressbooks.pub This approach helps in identifying logical bond disconnections and the corresponding synthons, which are idealized fragments that can be formed in a chemical reaction.
Identification of Key Disconnections and Synthons in the Retrosynthesis of this compound
For this compound, several key disconnections can be identified based on the three main functional groups.
Figure 1: Retrosynthetic Analysis of this compound
C-O Disconnection (Ether Bond): The most straightforward disconnection is at the ether linkage of the benzyloxy group. This leads to a phenoxide synthon (from 2-hydroxy-6-methoxybenzonitrile) and a benzyl cation synthon (from a benzyl halide). This points towards a Williamson ether synthesis as the final step.
C-CN Disconnection (Nitrile Group): Disconnecting the nitrile group suggests two primary synthetic equivalents.
An aryldiazonium salt, which can be prepared from the corresponding aniline (B41778) (2-amino-6-benzyloxyanisole). This leads to the Sandmeyer reaction as a key synthetic step.
An aryl halide (e.g., 2-bromo-1-(benzyloxy)-3-methoxybenzene), which can be converted to the nitrile via palladium-catalyzed cyanation.
Multistep Synthetic Routes Derived from Retrosynthetic Pathways for this compound
Based on the retrosynthetic analysis, several multistep synthetic routes can be proposed.
Route 1: Late-stage Benzylation
This route involves the synthesis of 2-hydroxy-6-methoxybenzonitrile as a key intermediate, followed by the introduction of the benzyl group.
Starting Material: 2-Hydroxy-6-methoxybenzaldehyde.
Oxime Formation: Reaction with hydroxylamine (B1172632) to form 2-hydroxy-6-methoxybenzaldoxime.
Nitrile Formation: Dehydration of the oxime to yield 2-hydroxy-6-methoxybenzonitrile.
Benzylation: Williamson ether synthesis with benzyl bromide and a suitable base to afford the final product.
Route 2: Synthesis via Sandmeyer Reaction
This pathway introduces the nitrile group from an amino precursor.
Starting Material: 3-Methoxyphenol.
Benzylation: Protection of the hydroxyl group as a benzyl ether to give 1-(benzyloxy)-3-methoxybenzene.
Nitration: Introduction of a nitro group, which would likely direct to the 2-position due to the activating and ortho,para-directing nature of the ether groups.
Reduction: Reduction of the nitro group to an amine to yield 2-amino-1-(benzyloxy)-3-methoxybenzene.
Sandmeyer Reaction: Diazotization of the amine followed by reaction with copper(I) cyanide to form this compound.
Route 3: Synthesis via Palladium-Catalyzed Cyanation
This approach relies on a halogenated precursor.
Starting Material: 3-Methoxyphenol.
Benzylation: Formation of 1-(benzyloxy)-3-methoxybenzene.
Bromination: Introduction of a bromine atom, likely at the 2-position, to give 2-bromo-1-(benzyloxy)-3-methoxybenzene.
Palladium-Catalyzed Cyanation: Reaction with a cyanide source in the presence of a palladium catalyst to furnish the target molecule.
Table 2: Comparison of Synthetic Routes
| Route | Key Intermediate | Key Reaction | Advantages | Disadvantages |
| 1 | 2-Hydroxy-6-methoxybenzonitrile | Williamson Ether Synthesis | Convergent, potentially high-yielding final step. | Synthesis of the key intermediate may require multiple steps. |
| 2 | 2-Amino-1-(benzyloxy)-3-methoxybenzene | Sandmeyer Reaction | Utilizes well-established classical reactions. | Diazonium salts can be unstable; use of toxic cyanide salts. |
| 3 | 2-Bromo-1-(benzyloxy)-3-methoxybenzene | Palladium-Catalyzed Cyanation | Often high-yielding and tolerant of various functional groups. | Requires a palladium catalyst which can be expensive; use of toxic cyanides. |
Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy 6 Methoxybenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Experimental NMR data for 2-(Benzyloxy)-6-methoxybenzonitrile is not available in the reviewed scientific literature. Therefore, a detailed analysis of its proton and carbon spectra cannot be provided at this time.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Specific, experimentally determined ¹H NMR spectral data for this compound, including chemical shifts, multiplicities, and coupling constants, are not documented in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Experimentally determined ¹³C NMR spectral data for this compound is not documented in the available literature.
Infrared (IR) and Raman Spectroscopic Characterization
Vibrational spectroscopy is instrumental in identifying the functional groups present in the molecule.
Vibrational Mode Assignments and Functional Group Identification
The infrared spectrum of this compound provides key information about its functional groups. nist.gov The gas-phase IR data available from the NIST database allows for the assignment of characteristic vibrational frequencies. nist.gov
A prominent feature in the IR spectrum is the nitrile (C≡N) stretching vibration. For benzonitrile (B105546) derivatives, this band typically appears in the region of 2220-2240 cm⁻¹. The presence of a strong absorption band in this region would confirm the nitrile moiety.
The spectrum would also display characteristic bands for the aromatic rings. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.
The ether linkages (C-O-C) of the benzyloxy and methoxy (B1213986) groups are characterized by strong C-O stretching bands, typically found in the 1000-1300 cm⁻¹ range. Specifically, aryl-alkyl ethers usually show a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aliphatic C-H stretching and bending vibrations from the methylene (B1212753) (-CH₂-) of the benzyl (B1604629) group and the methyl (-CH₃) of the methoxy group would also be present in their characteristic regions (approx. 2850-2960 cm⁻¹ for stretching).
No experimental Raman spectroscopy data for this compound was found in the surveyed literature.
Interactive Data Table: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | -OCH₃, -OCH₂- |
| Nitrile C≡N Stretch | 2220 - 2240 | Nitrile |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl Ether |
| Symmetric C-O-C Stretch | 1020 - 1075 | Aryl Ether |
Mass Spectrometric Investigations for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural components through fragmentation analysis. The compound has a molecular weight of 239.2692 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 239.
The fragmentation pattern is dictated by the stability of the resulting fragments. A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. This would lead to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91 , which is often the base peak in the spectrum. The corresponding radical fragment would have a mass of 148 (M-91).
Other likely fragmentations include the loss of the methoxy group (-OCH₃) as a methyl radical (•CH₃, M-15) leading to an ion at m/z 224, or the loss of a formyl radical (•CHO, M-29) from the methoxy-benzene portion.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
There is no published X-ray crystallographic data for this compound. Consequently, information regarding its single-crystal structure, bond lengths, bond angles, and intermolecular interactions in the solid state is not available.
Crystal Packing and Hydrogen Bonding Networks
In the case of 4-Benzyloxy-3-methoxybenzonitrile, the hydrogen bond involves a hydrogen atom from a benzene (B151609) ring and the nitrogen atom of the nitrile group. researchgate.net It is highly probable that this compound would exhibit a similar packing motif, driven by analogous weak C-H···N interactions. The presence of multiple aromatic C-H donors and the nitrile acceptor group makes the formation of such hydrogen-bonded chains a likely scenario for the stabilization of its crystal lattice.
The table below summarizes the crystallographic data for the analogue, 4-Benzyloxy-3-methoxybenzonitrile, which can be considered as a predictive model for the structural parameters of this compound.
| Crystal Data for 4-Benzyloxy-3-methoxybenzonitrile | |
| Empirical Formula | C₁₅H₁₃NO₂ |
| Formula Weight | 239.26 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 14.9434 (12) |
| b (Å) | 9.5469 (8) |
| c (Å) | 8.8522 (7) |
| β (°) | 102.663 (2) |
| Volume (ų) | 1232.16 (17) |
| Z | 4 |
| Hydrogen Bond Type | C-H···N |
| Data sourced from Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. researchgate.net |
Conformational Analysis of the Benzyloxy and Methoxy Groups
The conformation of the benzyloxy and methoxy groups in this compound is expected to be influenced by steric hindrance and electronic effects from their ortho positions relative to the nitrile group and to each other.
In the crystal structure of 4-Benzyloxy-3-methoxybenzonitrile, the two aromatic rings (the benzonitrile ring and the phenyl ring of the benzyloxy group) are not coplanar. They are oriented at a significant dihedral angle of 81.65 (3)°. researchgate.net This twisted conformation is a result of minimizing steric repulsion between the two bulky groups. A similar non-planar arrangement would be anticipated for this compound, where the ortho substitution would likely lead to a substantial twist between the planes of the two aromatic rings.
The flexibility of the benzyloxy group, with its C-O-C linkage, allows for multiple rotational conformations. The specific torsion angles will be dictated by a balance of steric and electronic factors within the crystal lattice. The observed conformation in 4-Benzyloxy-3-methoxybenzonitrile suggests that a staggered arrangement that minimizes interactions between the aromatic rings is energetically favorable. researchgate.net
Computational and Theoretical Studies on 2 Benzyloxy 6 Methoxybenzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Optimized Geometric Parameters and Conformational Preferences
No published data is available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
No published data is available.
Molecular Electrostatic Potential (MEP) Mapping
No published data is available.
Spectroscopic Parameter Prediction through Quantum Chemical Methods
Theoretical 1H and 13C NMR Chemical Shift Computations
No published data is available.
Simulated Vibrational Spectra (IR and Raman) and Assignment Correlation
No published data is available.
Reaction Mechanism Elucidation and Transition State Analysis for Transformations of 2-(Benzyloxy)-6-methoxybenzonitrile
The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemical research. For a molecule like this compound, a primary transformation of interest is the hydrolysis of the nitrile group. This reaction can proceed under acidic or basic conditions to yield a carboxylic acid or an amide. organicchemistrytutor.comchemistrysteps.com
Theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model this transformation. The process involves mapping the potential energy surface of the reaction, which allows for the identification of all stationary points, including reactants, intermediates, transition states, and products.
A plausible pathway for the acid-catalyzed hydrolysis would begin with the protonation of the nitrile nitrogen, enhancing its electrophilicity. organicchemistrytutor.com A subsequent nucleophilic attack by a water molecule would lead to a series of proton transfer steps, ultimately forming an amide intermediate. chemistrysteps.com Further hydrolysis of the amide would then yield the corresponding carboxylic acid and ammonia. organicchemistrytutor.com Each step in this proposed mechanism is characterized by a transition state, which represents the maximum energy point along the reaction coordinate for that step.
Computational analysis of these transition states is crucial. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state. The activation energy for each step is determined by the energy difference between the reactant and the transition state.
An illustrative data table for a hypothetical acid-catalyzed hydrolysis of this compound is presented below. The values are purely for demonstrative purposes to show what a computational study would yield.
| Reaction Step | Transition State (TS) | Activation Energy (kcal/mol) (Hypothetical) | Key Bond Distances in TS (Å) (Hypothetical) | Imaginary Frequency (cm⁻¹) (Hypothetical) |
| Nitrile Protonation | TS1 | 5.2 | N-H: 1.5, C≡N: 1.18 | - |
| Water Attack on Protonated Nitrile | TS2 | 15.8 | C-O: 1.8, C-N: 1.35 | -1850i |
| Proton Transfer to form Amide Intermediate | TS3 | 8.1 | O-H: 1.2, N-H: 1.3 | -1200i |
| Amide Hydrolysis to Carboxylic Acid | TS4 | 22.5 | C-N: 1.9, C-O: 1.6 | -1600i |
This table is for illustrative purposes only. The values are not based on actual computational results for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. This compound possesses several rotatable bonds, primarily associated with the benzyloxy and methoxy (B1213986) groups, which give rise to a complex conformational landscape.
Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational space of a molecule over time. pnas.org In an MD simulation, the motion of every atom in the system is calculated by solving Newton's equations of motion. This provides a trajectory of the molecule's dynamic behavior, revealing the preferred conformations and the energy barriers between them.
For this compound, key conformational parameters would include the dihedral angles defining the orientation of the benzyl (B1604629) group relative to the benzonitrile (B105546) ring and the orientation of the methoxy group. MD simulations would reveal the probability of finding the molecule in specific conformations. Studies on related benzyl derivatives suggest that steric repulsion between substituents and adjacent ring hydrogens plays a significant role in determining conformational preferences. nih.gov
Furthermore, MD simulations are invaluable for understanding the effects of the solvent environment on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water, methanol, or a nonpolar solvent) in the simulation box, one can study the specific interactions between the solute and the solvent. psu.edu The nitrile group, with its partial negative charge on the nitrogen, and the ether oxygens are expected to be key sites for hydrogen bonding in protic solvents. stanford.edu
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated from MD simulations. This provides a quantitative measure of how favorably the molecule interacts with the solvent. Different conformers of this compound may have different solvation free energies, which can shift the conformational equilibrium in different solvents.
An illustrative data table summarizing potential findings from an MD simulation study is provided below. The values are hypothetical and serve to demonstrate the type of data that would be generated.
| Solvent | Dominant Conformer (Dihedral Angles τ1, τ2) (Hypothetical) | Conformational Energy (kcal/mol) (Relative) (Hypothetical) | Solvation Free Energy (kcal/mol) (Hypothetical) |
| Water | (110°, 175°) | 0.0 | -12.5 |
| Methanol | (108°, 178°) | 0.1 | -10.2 |
| Chloroform | (95°, 5°) | 1.5 | -4.3 |
| Gas Phase | (90°, 0°) | 2.1 | 0.0 |
This table is for illustrative purposes only. The values are not based on actual computational results for this compound.
Role of 2 Benzyloxy 6 Methoxybenzonitrile As a Synthetic Building Block
Intermediacy in the Synthesis of Complex Pharmaceutical Compounds
The strategic placement of functional groups in 2-(Benzyloxy)-6-methoxybenzonitrile makes it a valuable intermediate in the synthesis of medicinally important molecules. The nitrile group can be readily converted into other functionalities such as amines or carboxylic acids, while the benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group.
One of the most notable applications of this compound is in the synthesis of Vilazodone , an antidepressant agent. In several patented synthetic routes, this compound serves as a key starting material. The synthesis typically involves the catalytic hydrogenation of the nitrile group to an aminomethyl group, followed by further elaboration of the side chain to construct the complex piperazine (B1678402) and indole (B1671886) moieties characteristic of the final drug molecule. The methoxy (B1213986) and benzyloxy groups play a crucial role in modulating the reactivity of the aromatic ring and can be retained or modified in the final stages of the synthesis.
| Pharmaceutical Compound | Role of this compound | Key Transformation |
| Vilazodone | Key starting material | Catalytic reduction of the nitrile group |
Precursor for Heterocyclic Compound Synthesis
The nitrile and methoxy functionalities of this compound provide convenient handles for the construction of various heterocyclic ring systems. The electron-withdrawing nature of the nitrile group can activate the ortho and para positions for nucleophilic aromatic substitution, while the nitrile itself can participate in cyclization reactions.
For instance, the reaction of this compound with binucleophiles can lead to the formation of fused heterocyclic systems. Treatment with hydrazine (B178648) or its derivatives can yield pyrazole-fused or pyridazine-fused aromatic compounds. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular cyclization with a suitably positioned functional group to form lactones or other oxygen-containing heterocycles.
Application in the Construction of Functionalized Aromatic Systems
The inherent reactivity of the functional groups in this compound allows for the strategic introduction of additional substituents onto the aromatic ring, leading to highly functionalized systems. The methoxy group can direct electrophilic aromatic substitution to the ortho and para positions. However, due to steric hindrance from the adjacent benzyloxy group, substitution at the para position is often favored.
Furthermore, the benzyloxy group can be cleaved under specific conditions to reveal a phenol. This phenolic hydroxyl group can then be used as a handle for various transformations, such as etherification, esterification, or as a directing group for further aromatic substitutions. This sequential functionalization strategy allows for the precise construction of polysubstituted aromatic compounds that are valuable intermediates in various fields of chemical synthesis.
| Functional Group | Potential Transformation | Resulting Functionality |
| Nitrile | Reduction | Primary amine |
| Nitrile | Hydrolysis | Carboxylic acid |
| Benzyloxy | Hydrogenolysis | Phenol |
| Methoxy | Electrophilic substitution | Introduction of new substituents |
Catalytic Transformations Utilizing this compound as a Substrate
Catalytic methods are frequently employed to transform the functional groups of this compound selectively and efficiently. The most common catalytic transformation is the reduction of the nitrile group.
Catalytic Hydrogenation: The nitrile functionality can be selectively reduced to a primary amine using various catalytic systems, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity. This transformation is a cornerstone in the synthesis of pharmaceutical intermediates where a primary amine is required for subsequent coupling reactions.
Simultaneously, under more forcing hydrogenation conditions (e.g., higher pressure and temperature with catalysts like Pd/C), the benzyloxy group can be cleaved via hydrogenolysis to yield a free phenol. This dual transformation can be a strategic step in a synthetic sequence, deprotecting the phenol while simultaneously unmasking the amine.
Medicinal Chemistry Applications and Biological Activity Profiling of 2 Benzyloxy 6 Methoxybenzonitrile and Its Analogs
Structure-Activity Relationship (SAR) Studies of Benzonitrile (B105546) Derivatives with Benzyloxy and Methoxy (B1213986) Substituents
While specific structure-activity relationship (SAR) studies for 2-(benzyloxy)-6-methoxybenzonitrile are not extensively documented in publicly available literature, valuable insights can be gleaned from research on analogous compounds bearing benzonitrile, benzyloxy, and methoxy moieties.
The positioning of substituents on the benzonitrile ring is critical for biological activity. For instance, in a series of benzimidazole (B57391) derivatives, the placement of methoxy and hydroxy groups on a phenyl ring attached to the core structure significantly influenced their antiproliferative and antioxidant activities. nih.gov The presence and position of these oxygen-containing substituents can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological macromolecules.
In studies of benzyloxy chalcone (B49325) derivatives as inhibitors of human monoamine oxidases (hMAOs), the position of the benzyloxy group on the benzaldehyde (B42025) ring was found to be a key determinant of inhibitory potency and selectivity. nih.gov Specifically, a para-substituted benzyloxy group generally resulted in higher inhibitory activity against hMAO-B compared to an ortho-substitution. nih.gov This highlights the importance of the spatial arrangement of the benzyloxy pharmacophore for effective binding to the enzyme's active site.
Furthermore, the nature of the substituents on the benzyloxy ring itself can impact activity. For example, in a series of xanthone (B1684191) derivatives, the introduction of halogenated benzyl (B1604629) groups to a butoxy amine substituent was crucial for their antioxidant and anti-inflammatory properties. nih.gov This suggests that modifications to the benzyl portion of the this compound scaffold could be a fruitful avenue for optimizing biological activity.
The interplay between the methoxy and benzyloxy groups at the 2 and 6 positions of the benzonitrile ring in the target compound likely creates a specific conformational and electronic environment that influences its biological profile. The methoxy group, being an electron-donating group, can affect the reactivity of the aromatic ring and the acidity of neighboring protons. The bulky benzyloxy group can provide crucial steric interactions within a binding pocket and may also influence the molecule's lipophilicity and solubility.
Investigation of Biological Targets and Mechanisms of Action
The biological targets of this compound have not been explicitly identified. However, based on the activities of structurally related compounds, several potential targets and mechanisms of action can be inferred.
Enzymatic Inhibition Studies (e.g., Methyltransferases, Tubulin Polymerization)
Enzymatic Inhibition:
Monoamine Oxidase (MAO): As previously mentioned, benzyloxy chalcone derivatives have shown potent and selective inhibitory activity against hMAO-B. nih.gov The benzyloxy moiety plays a significant role in the binding of these inhibitors to the enzyme. Given the structural similarity, this compound could potentially act as an inhibitor of MAO enzymes, which are important targets in the treatment of neurodegenerative diseases and depression.
Xanthine (B1682287) Oxidase (XO): Benzonitrile derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and implicated in conditions like gout. researchgate.net The nitrile group in these compounds can participate in key interactions within the enzyme's active site.
VEGFR-2: Recent studies on morpholine-benzimidazole-oxadiazole derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor progression. acs.orgacs.org The benzimidazole scaffold in these inhibitors is structurally distinct from benzonitrile, but the general principle of targeting tyrosine kinases with substituted aromatic compounds suggests a potential avenue for investigation.
While there is no direct evidence of this compound inhibiting methyltransferases or tubulin polymerization, the general ability of small molecules with substituted aromatic rings to interact with enzymatic pockets makes these plausible areas for future research. For instance, benzimidazole derivatives have been designed as tubulin polymerization inhibitors, demonstrating that related heterocyclic scaffolds can target this essential cytoskeletal protein. irjmets.com
Interactions with Biological Macromolecules
The interaction of this compound with biological macromolecules is likely governed by a combination of forces. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The nitrile group, with its strong dipole moment, can act as a hydrogen bond acceptor. nih.gov The oxygen atoms of the methoxy and benzyloxy groups can also form hydrogen bonds.
Design and Synthesis of Prodrugs Incorporating the this compound Scaffold
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. irjmets.comacs.org While no specific prodrugs of this compound have been reported, general principles of prodrug design can be applied to this scaffold.
One common approach is to mask a key functional group of the parent drug with a promoiety that is cleaved in vivo to release the active compound. acs.org In the case of this compound, potential prodrug strategies could involve modification of the nitrile group or the aromatic ring.
Potential Prodrug Strategies:
Nitrile Group Modification: The nitrile group can be a target for enzymatic hydrolysis, although this is generally a minor metabolic pathway. nih.gov It is conceivable to design a prodrug where the nitrile is part of a larger, more labile functional group that is converted to the nitrile in vivo.
Aromatic Ring Hydroxylation and Glycosylation: If a hydroxylated metabolite of this compound is found to be the active species, a prodrug could be designed where this hydroxyl group is masked, for example, as an ester or a glycoside. This can improve solubility and modify the pharmacokinetic profile.
Targeted Delivery: Prodrugs can be designed for targeted delivery to specific tissues or organs. irjmets.com For example, a promoiety could be attached that is recognized by an enzyme predominantly expressed in a particular tissue, leading to localized release of the active drug.
The synthesis of such prodrugs would involve standard chemical transformations. For instance, creating an ester prodrug would involve the reaction of a hydroxylated analog of the parent compound with a suitable carboxylic acid or its activated derivative.
Antimicrobial and Antioxidant Properties of Related Structures
While the antimicrobial and antioxidant properties of this compound itself have not been detailed, studies on related benzonitrile and benzyloxy-containing compounds provide valuable insights.
Antimicrobial Properties:
Derivatives of benzoylthiourea (B1224501) containing fluorine and trifluoromethyl substituents on a phenyl ring have demonstrated both antibacterial and antifungal activities. researchgate.netmdpi.com The substitution pattern on the phenyl ring was found to be crucial, with monofluorinated compounds showing the best antibacterial effects and trifluorinated compounds exhibiting the most potent antifungal activity. mdpi.com This suggests that the electronic properties of the substituents play a significant role in the antimicrobial action. Other thiourea (B124793) derivatives have also shown activity against a range of bacteria, including E. coli and S. aureus. mdpi.com
Antioxidant Properties:
The presence of methoxy and hydroxy groups on aromatic rings is often associated with antioxidant activity. nih.gov These groups can donate a hydrogen atom or an electron to neutralize free radicals. In a study of novel xanthone derivatives, compounds with halogenated benzylamine (B48309) substituents demonstrated significant antioxidant activity, in some cases stronger than the standard α-tocopherol in scavenging hydrogen peroxide. nih.gov This indicates that the benzyloxy moiety, particularly when substituted, can contribute to the antioxidant potential of a molecule.
The potential antioxidant and antimicrobial activities of this compound would likely depend on the interplay between the electron-donating methoxy group, the bulky benzyloxy group, and the electron-withdrawing nitrile group.
Pharmacological Relevance and Potential Therapeutic Modalities
Given the preliminary and inferred nature of the biological activities of this compound, its pharmacological relevance and potential therapeutic modalities are currently speculative. However, based on the activities of analogous structures, several areas of potential therapeutic application can be proposed.
Potential Therapeutic Areas:
Oncology: The potential for benzonitrile derivatives to inhibit enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis, suggests a possible role in cancer therapy. acs.orgacs.org
Neurodegenerative Diseases: The inhibition of monoamine oxidase B (MAO-B) by related benzyloxy chalcones points towards a potential application in the treatment of Parkinson's disease and other neurodegenerative disorders where MAO-B inhibitors are beneficial. nih.gov
Inflammatory Diseases: The anti-inflammatory properties observed in some related compounds, such as xanthone derivatives, suggest that this compound analogs could be explored for the treatment of inflammatory conditions. nih.gov The synthesis of various 2-amino-6-methoxy benzothiazole (B30560) derivatives has also been pursued for their anti-inflammatory potential. iosrjournals.org
Infectious Diseases: The antimicrobial activity of substituted benzoylthiourea derivatives against various bacteria and fungi indicates that the benzonitrile scaffold could be a starting point for the development of new anti-infective agents. researchgate.netmdpi.com
It is crucial to emphasize that these are potential applications based on indirect evidence. Extensive further research, including synthesis of a focused library of analogs, comprehensive biological screening, and mechanistic studies, is required to validate these hypotheses and determine the true pharmacological relevance of this compound and its derivatives.
Emerging Research Directions and Future Prospects for 2 Benzyloxy 6 Methoxybenzonitrile
Development of Novel Catalytic Methods for Synthesis and Derivatization
The synthesis and functionalization of substituted benzonitriles are of significant interest in organic chemistry. Future research is likely to focus on developing more efficient, selective, and sustainable catalytic methods for 2-(benzyloxy)-6-methoxybenzonitrile.
Current Synthesis Approaches & Future Catalytic Innovations: The synthesis of related alkoxy-benzonitriles often involves nucleophilic substitution or cross-coupling reactions. For instance, the synthesis of similar structures can be achieved through methods like the acid-catalyzed benzylation of lactate (B86563) precursors followed by reduction and other modifications. orgsyn.org However, these multi-step syntheses can be inefficient.
Future research could pivot towards novel catalytic strategies to streamline the synthesis and derivatization of the this compound core. Key areas of exploration may include:
C-H Activation: Direct functionalization of the aromatic ring's carbon-hydrogen bonds using transition-metal catalysts (e.g., palladium, rhodium, iridium) could provide a more atom-economical way to introduce new substituents, bypassing the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Advanced palladium, copper, or nickel-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, and Sonogashira) could be employed to modify the core structure. These methods would enable the precise introduction of a wide array of functional groups, creating a library of derivatives for screening in various applications.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a greener alternative to traditional methods. This could be applied to generate radical intermediates from the benzonitrile (B105546) core, enabling novel transformations and the formation of complex molecules under mild conditions.
The development of these methods would not only facilitate the production of this compound itself but also open the door to a vast chemical space of its derivatives.
Exploration of Advanced Materials Applications
The electronic properties of the nitrile group, combined with the steric and electronic influence of the benzyloxy and methoxy (B1213986) substituents, make this compound a candidate for the development of advanced materials.
Potential as a Building Block for Functional Materials: Structurally related compounds, such as 2-chloro-6-methoxybenzonitrile, have been investigated as precursors for materials with unique electronic and optical properties, including metal complexes and polymers. By analogy, this compound could serve as a monomer or a coordinating ligand in the synthesis of new functional materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile group can coordinate with metal ions. This allows the molecule to act as a ligand in the self-assembly of MOFs. The specific arrangement and properties of the benzyloxy and methoxy groups would influence the resulting framework's porosity, stability, and functionality, potentially leading to applications in gas storage, separation, or catalysis.
Liquid Crystals: The rigid aromatic core combined with the flexible benzyloxy group is a structural motif found in some liquid crystalline compounds. By modifying the structure, it may be possible to design derivatives that exhibit liquid crystal phases, which are essential for display technologies.
Organic Electronics: Benzonitrile derivatives can be components of organic semiconductors or emitters in organic light-emitting diodes (OLEDs). The specific electronic properties imparted by the substituent groups on the this compound ring could be tuned to achieve desired performance characteristics for electronic devices.
Future research in this area would involve synthesizing polymers and coordination compounds from this benzonitrile core and characterizing their physical and chemical properties to assess their suitability for these high-tech applications.
Integration into Targeted Drug Delivery Systems
Smart drug delivery systems are designed to release therapeutic agents at specific sites in the body, enhancing efficacy and reducing side effects. preprints.org The this compound structure could potentially be integrated into such systems as part of a linker, a carrier, or a pro-drug.
Hypothetical Roles in Drug Delivery: While there is no direct research on this compound in drug delivery, its components suggest possible strategies. General approaches in this field include stimuli-responsive carriers that release drugs in response to specific triggers like pH, enzymes, or light. preprints.org
Pro-drug Design: The benzyloxy group could be used as a temporary masking group for a pharmacologically active molecule. This pro-drug would be inactive until it reaches a target tissue where specific enzymes cleave the benzyloxy group, releasing the active drug. This strategy is often used to improve a drug's stability or bioavailability.
Linker Technologies: In antibody-drug conjugates or other targeted therapies, a linker molecule connects the targeting moiety to the cytotoxic payload. Photocleavable linkers, such as those based on the o-nitrobenzyl group, allow for drug release upon light exposure, offering external control. nih.gov The benzyloxy moiety within this compound could be chemically modified to create novel linkers that respond to specific biological stimuli.
Nanoparticle Formulation: The compound could be incorporated into the structure of self-assembling materials, such as amphiphilic macrocycles or polymers, used to form nanoparticles for drug encapsulation. nih.govresearchgate.net The physicochemical properties of the benzonitrile derivative would influence the stability, drug-loading capacity, and release profile of the resulting nanoparticles.
Exploratory work would be needed to synthesize and test these hypothetical drug delivery constructs to validate their potential for therapeutic applications.
Computational Drug Discovery and Rational Design based on the this compound Core
Computational methods are revolutionizing drug discovery by enabling the rapid screening of vast virtual libraries of compounds and the rational design of new drug candidates. nih.gov The this compound scaffold represents a potential starting point for such in silico endeavors.
A Scaffold for Virtual Screening and Lead Optimization: Research on structurally related benzyloxy benzamide (B126) derivatives has identified potent neuroprotective agents for ischemic stroke through structure-activity relationship (SAR) studies, which often involve computational modeling. nih.gov This suggests that the benzyloxy moiety is a viable component in designing biologically active molecules.
Virtual Library Generation: The this compound core can be used as a template to generate large virtual libraries of derivatives by computationally adding a wide variety of substituents at different positions.
Molecular Docking: These virtual libraries can be screened against the 3D structures of biological targets, such as enzymes or receptors implicated in disease. nih.gov Molecular docking simulations would predict the binding affinity and mode of interaction for each derivative, identifying the most promising candidates for synthesis and experimental testing. For example, in silico studies on novel pyran derivatives have helped identify potential tyrosinase inhibitors. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR): If an initial set of derivatives shows biological activity, QSAR models can be built to correlate chemical structure with that activity. These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.
ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. This early-stage assessment helps to eliminate candidates with poor drug-like properties, saving time and resources. dntb.gov.ua
By leveraging these computational approaches, researchers can systematically explore the therapeutic potential of the this compound chemical space, accelerating the discovery of new lead compounds for various diseases.
Compound Information Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 167832-66-8 | nist.govmatrix-fine-chemicals.com |
| Molecular Formula | C15H13NO2 | nist.govmatrix-fine-chemicals.com |
| Molecular Weight | 239.27 g/mol | nist.govmatrix-fine-chemicals.com |
| IUPAC Name | This compound | matrix-fine-chemicals.com |
| InChIKey | IQODCSAPOJQTCB-UHFFFAOYSA-N | nist.govmatrix-fine-chemicals.com |
| SMILES | COC1=CC=CC(OCC2=CC=CC=C2)=C1C#N | matrix-fine-chemicals.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | CAS Number |
|---|---|
| This compound | 167832-66-8 |
| 2-Amino-6-methoxybenzonitrile | 1591-37-3 |
| 2-Chloro-6-methoxybenzonitrile | 6575-10-6 |
| 2-Methoxybenzonitrile | 6609-56-9 |
| 2-Methoxy-6-methylbenzonitrile | 53005-44-0 |
| (-)-(S)-2-(Benzyloxy)propanal | Not specified in source |
| 2-(Benzyloxy)-6-fluorobenzonitrile | 94088-45-6 |
| o-Nitrobenzyl alcohol | Not specified in source |
Q & A
Q. How can the molecular structure of 2-(Benzyloxy)-6-methoxybenzonitrile be confirmed experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and Fourier-transform infrared (FT-IR) spectroscopy to verify functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹). Mass spectrometry (MS) can confirm the molecular ion peak (m/z = 239.27 g/mol, C₁₅H₁₃NO₂) . Cross-reference spectral data with ChemSpider or NIST databases for validation .
Q. What are the recommended storage conditions for this compound to ensure stability?
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Methoxy Introduction : Protect a phenolic hydroxyl group in 2-hydroxy-6-methoxybenzonitrile using methyl iodide/K₂CO₃ in DMF.
Benzyloxy Functionalization : React the intermediate with benzyl bromide and a base (e.g., NaH) in anhydrous THF. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for benzyl ether formation in this compound?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or hydrolysis). Optimize by:
Q. What strategies enable selective functionalization of the nitrile group in this compound?
- Methodological Answer : The nitrile group can be converted to:
- Amides : React with H₂O₂ in acidic conditions (Ritter reaction).
- Tetrazoles : Use NaN₃ and NH₄Cl in DMF under microwave irradiation.
- Primary Amines : Reduce via catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction. Confirm selectivity using ¹³C NMR to track nitrile conversion .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites. For example:
- The methoxy group directs electrophilic substitution to the para position.
- The nitrile group stabilizes intermediates in Suzuki-Miyaura couplings. Validate predictions with experimental kinetic studies .
Q. What analytical techniques resolve challenges in quantifying trace impurities in synthesized this compound?
- Methodological Answer : Use ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-resolution impurity profiling. For isomers (e.g., 3-benzyloxy analogs), employ chiral stationary phases or compare retention times with authentic standards .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) prior to biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
